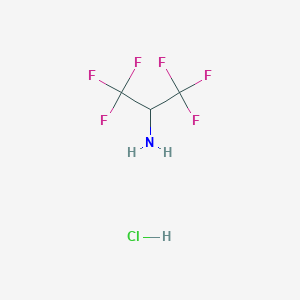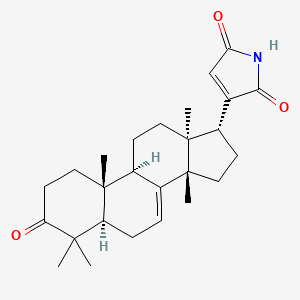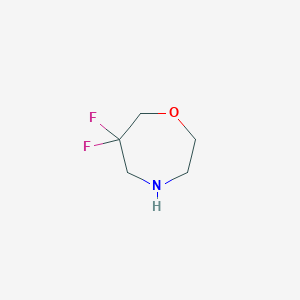![molecular formula C8H9N3O B1148887 4-AMINO-1,2-DIHYDRO-2-METHYL-3H-PYRROLO[3,4-C]PYRIDIN-3-ONE CAS No. 1257998-52-9](/img/new.no-structure.jpg)
4-AMINO-1,2-DIHYDRO-2-METHYL-3H-PYRROLO[3,4-C]PYRIDIN-3-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[3,4-c]pyridine family, which is known for its diverse biological activities. These compounds are often studied for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4-amino-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one involves a catalyst-free domino reaction. This reaction uses 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water. The procedure is mild and efficient, yielding the desired pyrrolo[3,4-c]pyridine derivatives with 76-94% yields after simple crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of water as a reaction medium and the avoidance of hazardous or expensive catalysts make the above-mentioned synthetic route promising for large-scale production .
化学反応の分析
Types of Reactions
4-Amino-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[3,4-c]pyridine core.
Substitution: Substitution reactions can introduce various substituents to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while substitution can introduce various functional groups to the core structure .
科学的研究の応用
4-Amino-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its derivatives are used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 4-amino-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological activities such as inhibition of cell proliferation and induction of apoptosis .
類似化合物との比較
Similar Compounds
Pyrrolo[3,2-c]pyridine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolo[2,3-b]pyridine: Known for its potent activities against certain cancer cell lines.
Pyrrolo[2,3-d]pyrimidine: Exhibits various pharmacological effects, including antimicrobial and antitumor activities .
Uniqueness
4-Amino-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one is unique due to its specific substitution pattern and the resulting biological activities. Its efficient synthesis and potential for diverse applications make it a valuable compound for further research and development .
特性
CAS番号 |
1257998-52-9 |
|---|---|
分子式 |
C8H9N3O |
分子量 |
163.17656 |
同義語 |
4-AMINO-1,2-DIHYDRO-2-METHYL-3H-PYRROLO[3,4-C]PYRIDIN-3-ONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)


![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)
![3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B1148827.png)
